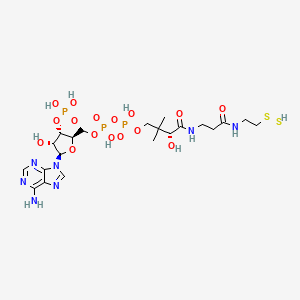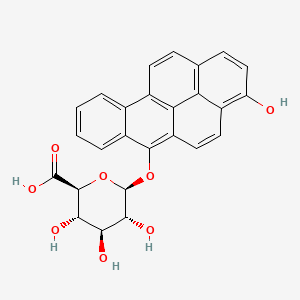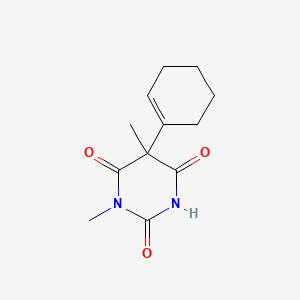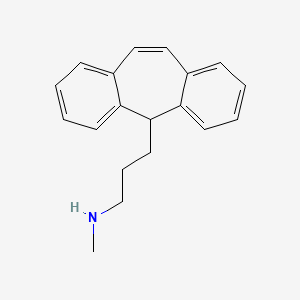
4-Phospho-D-erythronohydroxamic acid
説明
4-Phospho-D-erythronohydroxamic acid is a compound with the molecular formula C4H10NO8P . It has a molecular weight of 231.10 g/mol . It is also known by other names such as (2R,3R)-2,3-Dihydroxy-4-(hydroxyamino)-4-oxobutyl dihydrogen phosphate .
Synthesis Analysis
The synthesis of 4-Phospho-D-erythronohydroxamic acid involves several steps. The final step was the conversion into the chlorophosphate with oxalyl chloride and catalytic dimethyl formamide . The retrosynthetic analysis of the target compounds shows that all five types of masked phosphate can be obtained from the same intermediate: the 2,3-O-isopropylidene erythrono hydroxamic acid 4, which can be coupled with different chloro phosphate diesters 5 or with phosphine-like derivatives 6 .Chemical Reactions Analysis
The acidity of the hydroxamic group was found to be a problem in the synthesis of prodrugs of the 4-phosphate of the erythrono hydroxamic acid 1. To limit the possible side reactions, a suitable protecting group for the hydroxamic acid was studied .Physical And Chemical Properties Analysis
4-Phospho-D-erythronohydroxamic acid has several computed properties. It has a molecular weight of 231.10 g/mol, a Hydrogen Bond Donor Count of 6, a Hydrogen Bond Acceptor Count of 8, and a Rotatable Bond Count of 5 .科学的研究の応用
Inhibition of 6-Phosphogluconate Dehydrogenase in Trypanosoma brucei
4-Phospho-D-erythronohydroxamic acid: has been identified as a potent inhibitor of 6-phosphogluconate dehydrogenase , an enzyme in the pentose phosphate pathway of Trypanosoma brucei , the causative agent of human African trypanosomiasis . This compound’s inhibition mechanism is significant because it targets a crucial metabolic pathway in the parasite, potentially leading to new therapeutic approaches for this disease.
Prodrug Synthesis for Enhanced Cellular Uptake
The compound has been used to synthesize various prodrugs, such as phosphoramidate and bis-S-acyl thioethyl esters (bis-SATE) , to improve cellular uptake . These prodrugs are designed to bypass the charged phosphate group’s restricted cell entry, allowing for more effective delivery of the active inhibitor into the cells.
Structural Studies of Ribose-5-phosphate Isomerase B
4-Phospho-D-erythronohydroxamic acid: has been utilized in structural studies to understand the reaction mechanism of Ribose-5-phosphate isomerase B from Mycobacterium tuberculosis . The compound acts as a competitive inhibitor, providing insights into the enzyme’s active site and helping to outline the reaction mechanism.
将来の方向性
作用機序
Target of Action
The primary target of 4-Phospho-D-erythronohydroxamic acid is Ribose-5-phosphate isomerase B . This enzyme plays a crucial role in the pentose phosphate pathway, which is essential for the production of nucleotides and amino acids .
Mode of Action
It is known to interact with its target, ribose-5-phosphate isomerase b . The specific nature of this interaction and the resulting changes in the target are subjects of ongoing research.
Biochemical Pathways
4-Phospho-D-erythronohydroxamic acid affects the pentose phosphate pathway . This pathway is crucial for the production of nucleotides and amino acids, which are essential for cell growth and proliferation . By inhibiting Ribose-5-phosphate isomerase B, the compound disrupts this pathway, potentially leading to downstream effects on cell growth and proliferation .
Result of Action
The inhibition of Ribose-5-phosphate isomerase B by 4-Phospho-D-erythronohydroxamic acid can disrupt the pentose phosphate pathway . This disruption could potentially lead to a decrease in the production of nucleotides and amino acids, thereby affecting cell growth and proliferation .
特性
IUPAC Name |
[(2R,3R)-2,3-dihydroxy-4-(hydroxyamino)-4-oxobutyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO8P/c6-2(1-13-14(10,11)12)3(7)4(8)5-9/h2-3,6-7,9H,1H2,(H,5,8)(H2,10,11,12)/t2-,3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQQOJRGUHNREK-PWNYCUMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)NO)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](C(=O)NO)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332304 | |
| Record name | [(2R,3R)-2,3-dihydroxy-4-(hydroxyamino)-4-oxobutyl] dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
718599-64-5 | |
| Record name | 4-Phospho-D-erythronohydroxamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04496 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | [(2R,3R)-2,3-dihydroxy-4-(hydroxyamino)-4-oxobutyl] dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-phospho-D-erythronohydroxamic acid (4PEH) a potential target for antibacterial drug development?
A: 4PEH shows promise as a lead compound for antibacterial development because it targets the enzyme ribose-5-phosphate isomerase (Rpi) [, , ]. This enzyme is crucial for the pentose phosphate pathway, essential for survival in many pathogens like Mycobacterium tuberculosis, Trypanosoma cruzi (Chagas disease), and Giardia lamblia (giardiasis) [, , ]. Importantly, Rpi is absent in humans, making it a desirable target to minimize potential side effects [].
Q2: How does 4PEH interact with ribose-5-phosphate isomerase (Rpi) and affect its activity?
A: 4PEH acts as a competitive inhibitor of Rpi, specifically the RpiB isoform [, , , ]. Structural studies reveal that 4PEH mimics the high-energy enediolate intermediate formed during the Rpi-catalyzed isomerization of ribulose 5-phosphate and ribose 5-phosphate [, ]. By binding to the active site, 4PEH prevents the natural substrate from binding, effectively inhibiting the enzyme's activity [, ].
Q3: Have any studies explored the structure-activity relationship (SAR) of 4PEH and its impact on Rpi inhibition?
A: Yes, research has investigated modifications to the 4PEH structure and their effect on inhibiting Trypanosoma cruzi RpiB []. One study found that the phosphate group plays a critical role in binding. Additionally, altering a specific loop region near the active site modified the enzyme's substrate specificity, highlighting the importance of structural elements in inhibitor design [].
Q4: What are the limitations of 4PEH as a potential drug candidate?
A: One identified limitation of 4PEH is its charged phosphate group, which may hinder its ability to effectively enter cells []. This has prompted research into developing prodrugs of 4PEH that could potentially overcome this limitation and improve its effectiveness against parasites [].
Q5: What are the future directions for research on 4PEH as an antibacterial agent?
A5: Further research is needed to:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



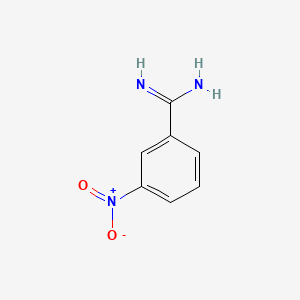
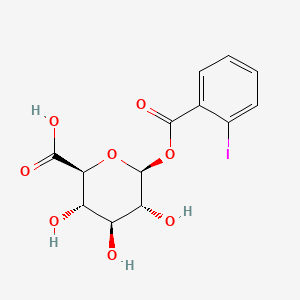
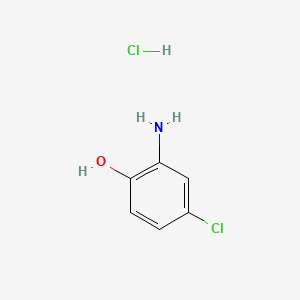
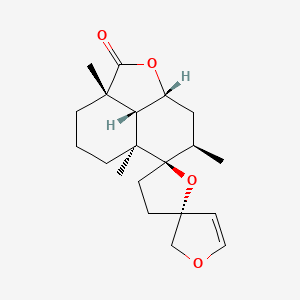
![3-(Diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B1194151.png)
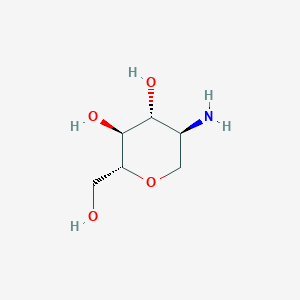
![(2S,5R,9R,10R,13R,17R)-17-[(2S)-3,6-dihydroxy-6-methylheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-1,2,4,5,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1194155.png)
![(4aR,5aS,8aS,13aS,15aS,15bR)-6-methyl-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B1194157.png)

